![molecular formula C17H19N3O3S B2498572 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone CAS No. 2034510-32-0](/img/structure/B2498572.png)
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone is a unique organic compound belonging to the class of pyrazolo-pyrazine derivatives. The presence of a sulfonyl group attached to the cyclopentapyrazole ring system makes it of particular interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone can be synthesized through a multi-step process involving:
Cyclization reactions to form the pyrazolo[1,5-a]pyrazine core.
Introduction of the sulfonyl group using reagents like sulfonyl chlorides.
Final steps involve the coupling of the phenyl ethanone moiety under suitable catalytic conditions.
Industrial Production Methods: In an industrial setting, the compound could be produced via similar synthetic routes, optimized for scale-up:
Continuous flow chemistry for efficient cyclization.
Use of automated reactors to control sulfonylation reactions.
Large-scale purification techniques like crystallization or chromatography to obtain high-purity products.
Types of Reactions it Undergoes:
Oxidation: May involve transformations at the sulfonyl group or other reactive sites.
Reduction: Possible reduction of sulfonyl groups to sulfoxides or sulfides under mild conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4, NaIO4 under mild to moderate conditions.
Reduction: NaBH4, LiAlH4 in polar solvents.
Substitution: Halogenation or nitration using appropriate halogens or nitro reagents, respectively.
Major Products Formed:
Sulfoxides or sulfides from reduction.
Halogenated or nitrated derivatives on the phenyl ring.
Scientific Research Applications
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone has a broad range of applications in scientific research:
Chemistry: A precursor for synthesizing more complex molecules.
Biology: Studied for its interaction with various biomolecular targets.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Could include inhibition of inflammatory pathways, induction of apoptosis in cancer cells, or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
1-(4-(Pyrazolo[1,5-a]pyrazin-2-yl)phenyl)ethanone: Lacks the sulfonyl group, different properties.
1-(4-((3,4,8,9-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-2-yl)sulfonyl)phenyl)methanol: Contains a hydroxymethyl group instead of ethanone.
Properties
IUPAC Name |
1-[4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)13-5-7-14(8-6-13)24(22,23)19-9-10-20-17(11-19)15-3-2-4-16(15)18-20/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPXZQIRHCFUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
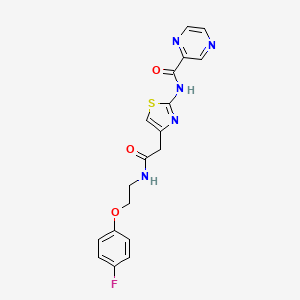
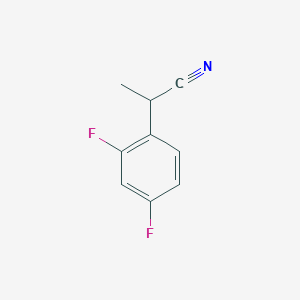
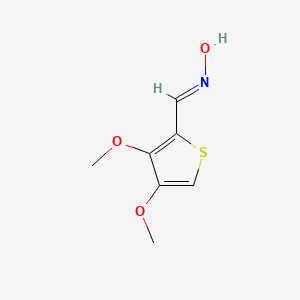
![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)
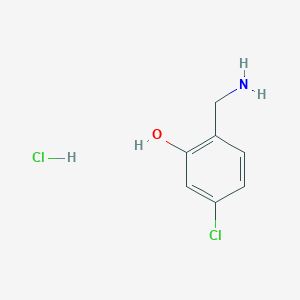
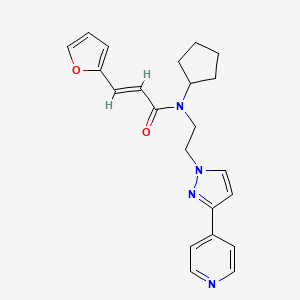
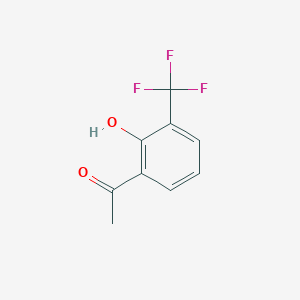
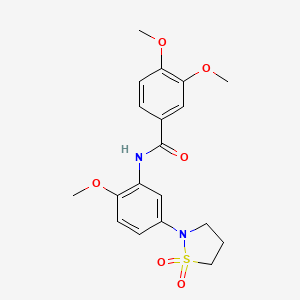
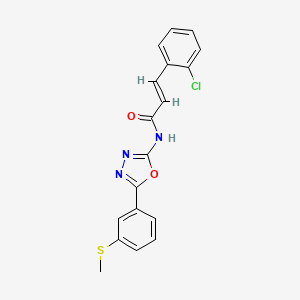
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)
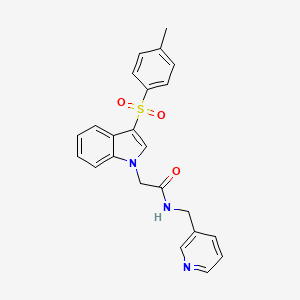
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
